3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
CAS No.: 2034619-68-4
Cat. No.: VC6104978
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034619-68-4 |
|---|---|
| Molecular Formula | C20H19ClN4O3 |
| Molecular Weight | 398.85 |
| IUPAC Name | 3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2 |
| Standard InChI Key | ASBRMGGBKODXGE-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one, reflects its intricate structure. Key features include:
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A quinazolin-4(3H)-one core, a bicyclic system known for its pharmacological versatility.
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A piperidin-1-yl group linked via a ketone-functionalized ethyl bridge.
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A 3-chloropyridin-4-yloxy substituent on the piperidine ring, introducing halogenated aromaticity.
The molecular formula C20H19ClN4O3 corresponds to a molar mass of 398.85 g/mol.
Physicochemical Characteristics
While solubility data remain unspecified, the presence of polar functional groups (amide, ether) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The logP value, estimated using fragment-based methods, approximates 2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O3 |
| Molecular Weight | 398.85 g/mol |
| IUPAC Name | 3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
| SMILES | C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl |
| InChIKey | ASBRMGGBKODXGE-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step sequences, as demonstrated in analogous methodologies . A plausible route for this compound includes:
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Quinazolinone Core Formation: Anthranilic acid derivatives undergo cyclization with chloroacetyl chloride under basic conditions (e.g., diisopropylethylamine, DIPEA) to yield 2-chloromethylquinazolin-4(3H)-one intermediates .
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Piperidine Substitution: Nucleophilic displacement of the chloromethyl group by 3-(3-chloropyridin-4-yloxy)piperidine, facilitated by NaI in acetonitrile under inert atmosphere .
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Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates the target compound.
Optimization Considerations
Key parameters influencing yield and purity:
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Reaction Temperature: Ambient to 60°C, balancing reaction rate and side-product formation .
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Catalysis: Sodium iodide enhances nucleophilic substitution kinetics via halogen exchange .
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Workup: Aqueous extraction removes unreacted precursors, while anhydrous Na2SO4 ensures solvent drying .
Biological Activity and Mechanism
Putative Targets
Structural analogs of this compound exhibit activity against tankyrase enzymes, which regulate Wnt/β-catenin signaling in oncology . The quinazolinone core may interact with the nicotinamide-binding pocket of poly(ADP-ribose) polymerases (PARPs), while the chloropyridine moiety enhances hydrophobic interactions .
Table 2: Comparative Bioactivity of Analogous Quinazolinones
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 3-(2,6-Difluorophenyl) derivative | COX-2 | 480 | |
| Tankyrase inhibitor analog | Tankyrase 1/2 | 12–18 |
Industrial and Research Applications
Drug Discovery
The compound’s modular structure allows for derivatization at multiple sites:
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Quinazolinone C2: Alkylation with varied amines to optimize pharmacokinetics.
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Piperidine C3: Substitution with heteroaryl groups to enhance target selectivity.
Chemical Probes
Its fluorescence properties (predicted λ<sub>em</sub> ≈ 340 nm) could facilitate imaging studies of PARP family enzymes in cellular models.
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